(2E)-N-(4-Chlorophenyl)-1,1-dimethoxypropan-2-imine
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Overview
Description
(2E)-N-(4-Chlorophenyl)-1,1-dimethoxypropan-2-imine is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxypropan-2-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-Chlorophenyl)-1,1-dimethoxypropan-2-imine typically involves the reaction of 4-chloroaniline with 1,1-dimethoxypropan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imine bond. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-Chlorophenyl)-1,1-dimethoxypropan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2E)-N-(4-Chlorophenyl)-1,1-dimethoxypropan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(4-Chlorophenyl)-1,1-dimethoxypropan-2-imine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-2-phenyl-2-propenoic acid
- (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-N-(4-Chlorophenyl)-1,1-dimethoxypropan-2-imine is unique due to its specific structural features, including the presence of both a chlorophenyl group and a dimethoxypropan-2-imine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64053-77-6 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,1-dimethoxypropan-2-imine |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14-2)15-3)13-10-6-4-9(12)5-7-10/h4-7,11H,1-3H3 |
InChI Key |
NRZUPBLZDDXJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C(OC)OC |
Origin of Product |
United States |
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